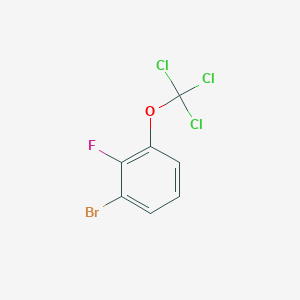
1-Bromo-2-fluoro-3-(trichloromethoxy)benzene
Descripción general
Descripción
1-Bromo-2-fluoro-3-(trichloromethoxy)benzene, also known as 1-BTFB, is an important organic compound that is widely used in a variety of scientific fields. This compound is used in the synthesis of various compounds, as a reagent in a variety of reactions, and as a catalyst in biochemical and physiological processes.
Mecanismo De Acción
1-Bromo-2-fluoro-3-(trichloromethoxy)benzene is a powerful nucleophile and is capable of forming covalent bonds with a variety of substrates. The mechanism of action involves the nucleophilic attack of the 1-Bromo-2-fluoro-3-(trichloromethoxy)benzene molecule on the substrate, followed by a proton transfer and the formation of a new covalent bond.
Biochemical and Physiological Effects
1-Bromo-2-fluoro-3-(trichloromethoxy)benzene has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria and fungi, and to reduce the activity of certain enzymes. Additionally, it has been shown to increase the activity of certain enzymes, such as those involved in the synthesis of amino acids and proteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Bromo-2-fluoro-3-(trichloromethoxy)benzene has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is relatively stable and non-toxic. Additionally, it is highly soluble in a variety of solvents and can be used in a wide range of reactions. However, 1-Bromo-2-fluoro-3-(trichloromethoxy)benzene is also limited in its use in laboratory experiments, as it cannot be used in reactions involving highly reactive substrates, such as organometallic compounds.
Direcciones Futuras
1-Bromo-2-fluoro-3-(trichloromethoxy)benzene has a variety of potential future applications. It could be used in the synthesis of new pharmaceuticals, pesticides, and dyes. Additionally, it could be used in the synthesis of polymers and in the preparation of materials for use in nanotechnology. Furthermore, it could be used as a catalyst in biochemical and physiological processes, such as the synthesis of amino acids and proteins. Finally, it could be used as a reagent in a variety of reactions, such as the synthesis of organometallic compounds.
Aplicaciones Científicas De Investigación
1-Bromo-2-fluoro-3-(trichloromethoxy)benzene is widely used in a variety of scientific research applications. It is used as a reagent in the synthesis of a variety of compounds, such as pharmaceuticals, pesticides, and dyes. It is also used as a catalyst in biochemical and physiological processes, such as the synthesis of amino acids and proteins. Additionally, 1-Bromo-2-fluoro-3-(trichloromethoxy)benzene is used in the synthesis of polymers and in the preparation of materials for use in nanotechnology.
Propiedades
IUPAC Name |
1-bromo-2-fluoro-3-(trichloromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrCl3FO/c8-4-2-1-3-5(6(4)12)13-7(9,10)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUCHOPCECFMUSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)F)OC(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrCl3FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2-fluoro-3-(trichloromethoxy)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





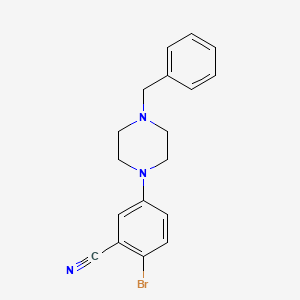
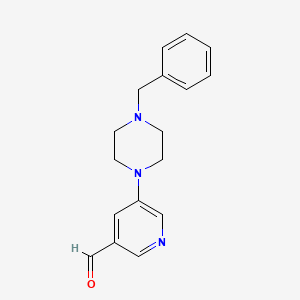

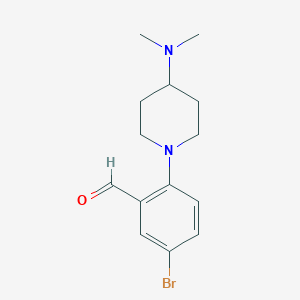


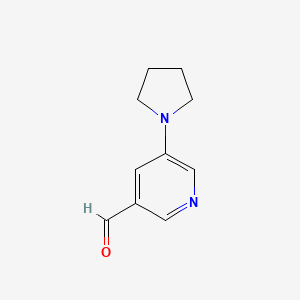

![5-{[(2-Fluoro-4-methylphenyl)amino]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B1402077.png)


